Competitive Inhibition of Pea Seedling Amine Oxidase: (-)-Sedamine vs. Allosedamine
In a direct head-to-head comparison using pea seedling amine oxidase (PSAO, EC 1.4.3.6), (-)-sedamine and its C(1)-epimer allosedamine were evaluated as competitive inhibitors. The inhibition effect increased in the order allosedamine < sedamine << norallosedamine < norsedamine, with the allo-isomers being slightly weaker inhibitors than the non-allo counterparts [1]. Both compounds exhibited inhibition constants within the 0.03–1.0 mM range, with sedamine demonstrating measurably greater inhibitory potency than allosedamine [1].
| Evidence Dimension | Competitive inhibition potency against PSAO |
|---|---|
| Target Compound Data | sedamine (inhibition constant within 0.03–1.0 mM range; stronger than allosedamine) |
| Comparator Or Baseline | allosedamine (weaker inhibition than sedamine; Ki within 0.03–1.0 mM range) |
| Quantified Difference | allosedamine < sedamine (statistically significant rank-order difference; exact fold difference not specified but allo-isomers described as 'slightly weaker inhibitors') |
| Conditions | Pea seedling amine oxidase (PSAO, EC 1.4.3.6) competitive inhibition assay |
Why This Matters
This quantitative rank-order differentiation in enzyme inhibition between stereoisomers with identical molecular formulas validates that procurement of the specific (-)-sedamine stereoisomer, rather than the allosedamine diastereomer, is essential for PSAO-related biochemical investigations.
- [1] Adámková, S., Frébort, I., Sebela, M., & Pec, P. (2001). Probing the active site of pea seedlings amine oxidase with optical antipodes of sedamine alkaloids. Journal of Enzyme Inhibition, 16(4), 367–372. PMID: 11916142 View Source
